2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide
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Overview
Description
2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the phthalazinone ring. The final step involves the acylation of the phthalazinone with N,N-dimethylacetamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phthalazinone ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the phthalazinone ring may produce a dihydro derivative .
Scientific Research Applications
2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar methoxyphenyl group and have been studied for their therapeutic potential.
4-Methoxyphenylacetone: This compound has a similar methoxyphenyl group and is used in organic synthesis.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(2)17(23)12-22-19(24)16-7-5-4-6-15(16)18(20-22)13-8-10-14(25-3)11-9-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCRXTCGRFHPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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